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molecular formula C7H11NO2S B1610254 2-(1,1-Dimethoxyethyl)thiazole CAS No. 200440-13-7

2-(1,1-Dimethoxyethyl)thiazole

Cat. No. B1610254
M. Wt: 173.24 g/mol
InChI Key: PEICOESQHKFTRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08987310B2

Procedure details

A mixture of 1-(1,3-thiazol-2-yl)ethanone (35 g, 0.28 mol), anhydrous p-TsOH (50 g, 0.29 mol) and trimethyl ortheformate (175 ml) in methanol (500 ml) was refluxed for 18 h. After concentration, the residue was partitioned between sat. NaHCO3 and ether. The organic layers were washed with brine, dried over Na2SO4 and concentrated to give 36 g (75.6%) of 2-(1,1-dimethoxyethyl)-1,3-thiazole as an oil.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][N:3]=[C:2]1[C:6](=[O:8])[CH3:7].[CH3:9]C1C=CC(S(O)(=O)=O)=CC=1.[CH3:20][OH:21]>>[CH3:20][O:21][C:6]([C:2]1[S:1][CH:5]=[CH:4][N:3]=1)([O:8][CH3:9])[CH3:7]

Inputs

Step One
Name
Quantity
35 g
Type
reactant
Smiles
S1C(=NC=C1)C(C)=O
Name
Quantity
50 g
Type
reactant
Smiles
CC=1C=CC(=CC1)S(=O)(=O)O
Name
Quantity
500 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 18 h
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
After concentration
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between sat. NaHCO3 and ether
WASH
Type
WASH
Details
The organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
COC(C)(OC)C=1SC=CN1
Measurements
Type Value Analysis
AMOUNT: MASS 36 g
YIELD: PERCENTYIELD 75.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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